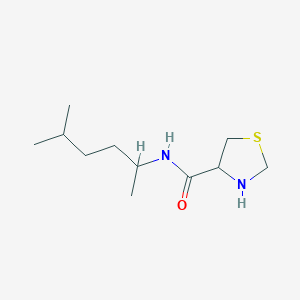

N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2OS/c1-8(2)4-5-9(3)13-11(14)10-6-15-7-12-10/h8-10,12H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVQPNCXOMFYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)NC(=O)C1CSCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Thiazolidine-4-carboxylic Acid

The initial step involves the condensation of an aldehyde with cysteine to form thiazolidine-4-carboxylic acid. This reaction is typically carried out under acidic conditions and can yield a mixture of cis and trans isomers, depending on the reaction conditions and solvent used.

Protection and Activation

Following the formation of the thiazolidine ring, the amine group may need to be protected to facilitate further modifications. This can be achieved using acetic anhydride to form an acetyl derivative, which can then be converted into the desired amide by reaction with the appropriate amine.

Preparation of this compound

To synthesize this compound, one would need to couple the thiazolidine-4-carboxylic acid derivative with 5-methylhexan-2-amine. This coupling can be achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Coupling Reaction

The coupling reaction involves mixing the activated thiazolidine-4-carboxylic acid derivative with 5-methylhexan-2-amine in the presence of a coupling reagent and a base. The reaction is typically carried out in a solvent like dichloromethane or dimethylformamide.

Purification

After the coupling reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Synthetic Strategies and Conditions

Several synthetic strategies can be employed for the preparation of this compound, each with its advantages and limitations.

One-Pot Synthesis

One-pot synthesis methods are attractive for their efficiency and simplicity. However, they may require careful optimization of reaction conditions to achieve good yields and purity.

Multistep Synthesis

Multistep synthesis allows for better control over each reaction step, potentially leading to higher purity and yield. However, it can be more time-consuming and labor-intensive.

Research Findings and Challenges

Research on thiazolidine derivatives has highlighted their potential in medicinal chemistry, particularly in anticancer and other pharmacological applications. However, challenges remain in optimizing synthetic routes to improve yield and reduce costs.

Yield Optimization

Optimizing reaction conditions, such as temperature, solvent, and catalysts, is crucial for improving yields. Recent studies have shown that using specific catalysts or conditions can significantly enhance the efficiency of thiazolidine synthesis.

Scalability

Scaling up the synthesis while maintaining yield and purity is a significant challenge. This often requires careful adjustment of reaction conditions and equipment.

Data Tables

Table 1: Synthetic Routes for Thiazolidine Derivatives

| Synthetic Route | Reactants | Conditions | Yield |

|---|---|---|---|

| One-Pot Synthesis | Aldehyde, Cysteine, Amine | Solvent-Free, 70°C | 60-80% |

| Multistep Synthesis | Aldehyde, Cysteine, Amine | Acidic Conditions, Room Temperature | 70-90% |

Table 2: Coupling Reactions for Amide Formation

| Coupling Reagent | Base | Solvent | Yield |

|---|---|---|---|

| DCC | Triethylamine | DCM | 80-90% |

| EDC | Pyridine | DMF | 70-85% |

These tables illustrate general synthetic approaches and conditions that might be applied to the preparation of this compound, though specific details may vary based on experimental conditions and desired outcomes.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carbonyl group in the carboxamide to an amine, resulting in the formation of secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidine ring or the carboxamide group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted thiazolidine derivatives.

Scientific Research Applications

Chemistry

N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide serves as a crucial building block in synthesizing more complex organic molecules. Its unique structure allows researchers to explore novel synthetic pathways and develop new materials with tailored properties .

Biological Activities

The compound has been investigated for its potential antimicrobial and antifungal properties. Studies indicate that thiazolidine derivatives can exhibit significant biological activities, including:

- Antimicrobial Activity : Thiazolidine compounds have shown effectiveness against various microbial strains, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : Research has identified thiazolidinone derivatives as selective COX-1 inhibitors with potential applications in treating inflammatory diseases. Some derivatives have demonstrated better activity than established anti-inflammatory drugs like naproxen .

Medical Applications

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases:

- Cancer Treatment : Thiazolidinone derivatives have shown promise as anticancer agents due to their ability to inhibit cancer cell proliferation. The thiazolidinone scaffold is associated with several FDA-approved drugs for diabetes treatment (e.g., pioglitazone), indicating its relevance in drug design .

- Diabetes Management : Similar to other thiazolidinone compounds, this derivative may contribute to developing anti-diabetic medications by modulating metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the pharmacological activities of thiazolidine derivatives:

These findings underscore the compound's multifaceted applications across different fields of research.

Mechanism of Action

The mechanism of action of N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-4-carboxamide derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison with structurally related analogs:

Structural Analogues and Substituent Effects

N-(Cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride (CAS: 1251923-95-1) Structural Difference: Cyclopropylmethyl group at the N-position. Used in peptide modification studies .

Properties: Higher melting point (116–117°C) compared to aliphatic analogs due to crystalline packing .

N-(2-Methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride (CID: 24697003)

- Structural Difference : Ortho-methylphenyl group introduces steric hindrance.

- Applications : Predicted collision cross-section (CCS) of 143.4 Ų for [M+H]+ adduct, suggesting utility in mass spectrometry-based proteomics .

N-(4-Hydroxyphenyl)-2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxamide (1c) Structural Difference: Dual phenolic hydroxyl groups enhance antioxidant activity. Research Findings: Exhibits tyrosinase inhibitory activity (IC₅₀ = 12.3 µM), attributed to hydrogen bonding with enzyme active sites .

N-(4-Methoxyphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidine-4-carboxamide (1e)

- Structural Difference : Methoxy groups at both phenyl rings.

- Physicochemical Data : Lower melting point (83–84°C) compared to hydroxylated analogs, reflecting reduced intermolecular hydrogen bonding .

Physicochemical and Spectroscopic Comparisons

Key Research Findings and Limitations

- Synthetic Challenges : Aliphatic N-substituents (e.g., 5-methylhexan-2-yl) often require multi-step synthesis, as seen in the preparation of (4S)-N-(3H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl derivatives .

Biological Activity

N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide is a thiazolidine derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and antidiabetic properties. This article synthesizes current research findings and presents data on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidine ring , characterized by a five-membered ring containing both sulfur and nitrogen atoms, along with a carboxamide group . The structural formula can be represented as follows:

The biological activity of this compound is believed to stem from its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, disrupting cellular processes.

- Membrane Interaction : It can affect cellular membrane integrity and function, potentially leading to altered cellular signaling.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties :

- Antibacterial Activity : this compound exhibited significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong activity, particularly against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (μM) | MBC (μM) |

|---|---|---|

| Staphylococcus aureus | 1.99 | 3.98 |

| Escherichia coli | 3.69 | 7.38 |

Antifungal Activity

The compound has also shown promising results against fungal pathogens. Its efficacy was evaluated in vitro, demonstrating notable inhibition of fungal growth, which suggests potential applications in treating fungal infections.

Antidiabetic Activity

This compound is being investigated for its antidiabetic properties , particularly its ability to inhibit key enzymes such as α-glucosidase and α-amylase. In vitro studies have reported IC50 values comparable to established antidiabetic drugs like acarbose:

| Compound | IC50 (μM) |

|---|---|

| This compound | 10 |

| Acarbose | 6.80 |

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that the compound had superior antibacterial activity compared to traditional antibiotics against resistant strains of bacteria .

- Antidiabetic Research : In experimental animal models, the compound showed significant reductions in blood glucose levels after administration, indicating its potential as an antidiabetic agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

- Core Approach : Utilize nucleophilic substitution or condensation reactions between 1,3-thiazolidine-4-carboxylic acid derivatives and 5-methylhexan-2-amine.

- Optimization Strategies :

- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres (argon/nitrogen) to prevent side reactions .

- Purification : Silica gel column chromatography (e.g., ethyl acetate/hexane gradients) for isolating the product with >80% purity .

- Yield Improvement : Extended reaction times (48–72 hours) and stoichiometric excess of the amine component (1.1–1.2 equivalents) to drive reactions to completion .

- Validation : Monitor reaction progress via TLC and confirm final structure using (e.g., δ 1.48 ppm for tert-butyl groups) and HRMS .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- Key Techniques :

- : Identify substituents on the thiazolidine ring (e.g., δ 3.15–3.53 ppm for CH groups) and the 5-methylhexan-2-yl chain (δ 1.51 ppm for CH) .

- : Confirm carbonyl carbons (δ 168–170 ppm) and tertiary carbons in the hexanyl group (δ 28–35 ppm) .

- IR Spectroscopy : Detect amide C=O stretches (~1680 cm) and NH bends (~3300 cm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H] with <3 ppm error) .

- Contradiction Resolution : Cross-reference crystallographic data (e.g., SHELXL-refined structures) to resolve ambiguities in splitting patterns or unexpected shifts .

Advanced: How can crystallographic refinement challenges for thiazolidine derivatives be addressed using computational tools?

Methodological Answer:

- Common Issues :

- Software Workflow :

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.

- Structure Solution : SHELXD for direct methods or SIR97 for Patterson-based solutions .

- Refinement : SHELXL with restraints on bond lengths/angles for disordered regions. Graphical validation via ORTEP-3 to visualize thermal ellipsoids .

- Validation : R-factor convergence (<0.05) and CheckCIF/PLATON reports to ensure geometric accuracy .

Advanced: How do stereochemical configurations impact biological activity, and what methods validate these configurations?

Methodological Answer:

- Stereochemical Significance : The thiazolidine ring’s 4-carboxamide group and hexanyl chain’s chirality influence binding affinity (e.g., enzyme inhibition).

- Validation Methods :

- X-ray Crystallography : Absolute configuration determination via Flack/Hooft parameters in SHELXL .

- CD Spectroscopy : Correlate Cotton effects with crystallographic data for solution-phase stereochemistry.

- DFT Calculations : Compare experimental coupling constants with computed values (e.g., Gaussian 16) .

Advanced: How can mechanistic studies elucidate the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

- Experimental Design :

- Kinetic Studies : Monitor reaction rates under varying pH/temperature to identify rate-determining steps.

- Isotope Labeling : Use -labeled amides to track bond cleavage in hydrolysis assays .

- Docking Simulations : AutoDock Vina or GROMACS to model interactions with biological targets (e.g., enzymes) .

- Data Interpretation : Pair HPLC/MS data with computational models to propose intermediates or transition states.

Advanced: What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer:

- Root Causes : Solvent effects, conformational flexibility, or improper DFT functional selection.

- Mitigation :

- Explicit Solvent Modeling : Use COSMO-RS in Gaussian to simulate solvent-induced shifts in NMR/IR .

- Conformational Sampling : Molecular dynamics (MD) simulations (AMBER/CHARMM) to identify dominant conformers.

- Benchmarking : Compare multiple DFT functionals (B3LYP, M06-2X) against crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.